molecular formula C19H21N3OS B2707645 N-(4-benzylpiperazine-1-carbothioyl)benzamide CAS No. 329795-86-0

N-(4-benzylpiperazine-1-carbothioyl)benzamide

Cat. No. B2707645
CAS RN: 329795-86-0
M. Wt: 339.46
InChI Key: HQNDQGGVWZNHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-benzylpiperazine-1-carbothioyl)benzamide, commonly known as BZP, is a psychoactive drug that belongs to the class of piperazine derivatives. BZP is a synthetic compound that is structurally similar to amphetamine and has similar effects on the central nervous system. BZP was first synthesized in the 1970s, but it gained popularity as a recreational drug in the early 2000s. BZP is known for its stimulant effects and has been used as a substitute for amphetamine and ecstasy.

Scientific Research Applications

Anti-Tubercular Activity

N-(4-benzylpiperazine-1-carbothioyl)benzamide: derivatives have been investigated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Researchers synthesized a series of novel compounds and evaluated their efficacy. Notably, several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These findings highlight the potential of this compound class as anti-TB agents.

Antibacterial Properties

While not extensively studied, some benzamide derivatives have demonstrated antibacterial activity . Further exploration of the antibacterial potential of N-(4-benzylpiperazine-1-carbothioyl)benzamide could provide valuable insights for combating bacterial infections.

properties

IUPAC Name

N-(4-benzylpiperazine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c23-18(17-9-5-2-6-10-17)20-19(24)22-13-11-21(12-14-22)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNDQGGVWZNHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-benzylpiperazine-1-carbothioyl)benzamide

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